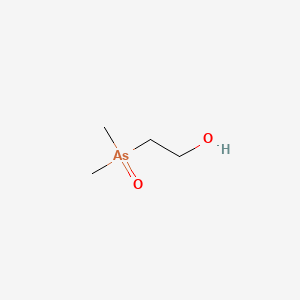
Ethanol, 2-(dimethylarsinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(dimethylarsinyl)- is an organoarsenic compound characterized by the presence of an ethanol backbone with a dimethylarsinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(dimethylarsinyl)- typically involves the reaction of dimethylarsinic acid with ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(dimethylarsinyl)- may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(dimethylarsinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the compound into simpler arsenic-containing molecules.
Substitution: The dimethylarsinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Scientific Research Applications
Ethanol, 2-(dimethylarsinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of specialized chemicals and materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of ethanol, 2-(dimethylarsinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and affect ion channels, leading to changes in cellular signaling and metabolism. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
- Methanol, 2-(dimethylarsinyl)-
- Propanol, 2-(dimethylarsinyl)-
- Butanol, 2-(dimethylarsinyl)-
Comparison: Ethanol, 2-(dimethylarsinyl)- is unique due to its specific ethanol backbone, which imparts distinct chemical and physical properties compared to its analogs. For instance, the solubility, reactivity, and biological activity of ethanol, 2-(dimethylarsinyl)- may differ significantly from those of methanol, 2-(dimethylarsinyl)- or propanol, 2-(dimethylarsinyl)-. These differences make ethanol, 2-(dimethylarsinyl)- particularly valuable for certain applications where its specific properties are advantageous.
Properties
CAS No. |
82563-93-7 |
|---|---|
Molecular Formula |
C4H11AsO2 |
Molecular Weight |
166.05 g/mol |
IUPAC Name |
2-dimethylarsorylethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |
InChI Key |
UWOZAQRDLRRANI-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=O)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















